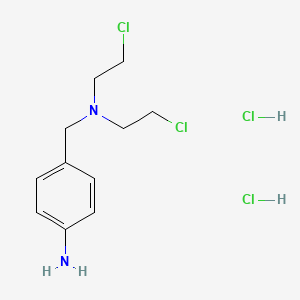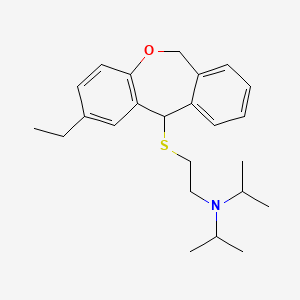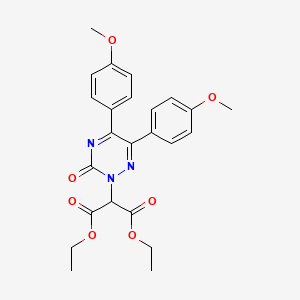
Propanedioic acid, (5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ST 824, also known as Pretomanid, is a bicyclic nitroimidazole compound developed for the treatment of tuberculosis. It is particularly effective against drug-resistant strains of Mycobacterium tuberculosis. Pretomanid was developed by the TB Alliance and has been approved for use in combination with other drugs to treat extensively drug-resistant tuberculosis and multidrug-resistant tuberculosis .
Vorbereitungsmethoden
The synthesis of Pretomanid involves several steps. The key intermediate, (S)-1-(tert-butyldimethylsilyloxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol, is prepared from 2-chloro-4-nitroimidazole and (S)-epichlorohydrin through nucleophilic substitution, hydrolysis, and silicon etherification reactions. This intermediate undergoes further O-alkylation and intramolecular cyclization to yield Pretomanid . The synthetic route is designed to be efficient and scalable, avoiding the use of explosive and expensive reagents.
Analyse Chemischer Reaktionen
Pretomanid undergoes several types of chemical reactions:
Oxidation: Pretomanid can be oxidized to form various metabolites.
Reduction: It is reduced to release nitric oxide, which is crucial for its anti-tuberculosis activity.
Substitution: The nitro group in Pretomanid can be substituted under specific conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions are various metabolites that contribute to its therapeutic effects .
Wissenschaftliche Forschungsanwendungen
Pretomanid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nitroimidazole chemistry.
Biology: Pretomanid is used to investigate the biological pathways involved in tuberculosis infection and treatment.
Medicine: It is a critical component in the treatment of drug-resistant tuberculosis, often used in combination with other drugs like bedaquiline and linezolid.
Wirkmechanismus
Pretomanid is a pro-drug that is activated by a deazaflavin-dependent nitroreductase enzyme. Upon activation, it releases nitric oxide, which inhibits the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This leads to cell wall disruption and bacterial death. The drug is effective against both replicating and non-replicating bacteria, making it a powerful tool in the fight against tuberculosis .
Vergleich Mit ähnlichen Verbindungen
Pretomanid is unique among nitroimidazole compounds due to its dual mechanism of action, targeting both cell wall synthesis and respiratory pathways. Similar compounds include:
Delamanid: Another nitroimidazole used to treat tuberculosis, but with a different activation mechanism.
Metronidazole: A nitroimidazole used primarily for anaerobic bacterial infections, not effective against tuberculosis.
Isoniazid: A first-line anti-tuberculosis drug that also targets mycolic acid synthesis but through a different pathway
Pretomanid stands out due to its effectiveness against drug-resistant strains and its ability to target non-replicating bacteria, which are often harder to treat.
Eigenschaften
CAS-Nummer |
84423-93-8 |
|---|---|
Molekularformel |
C24H25N3O7 |
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
diethyl 2-[5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]propanedioate |
InChI |
InChI=1S/C24H25N3O7/c1-5-33-22(28)21(23(29)34-6-2)27-24(30)25-19(15-7-11-17(31-3)12-8-15)20(26-27)16-9-13-18(32-4)14-10-16/h7-14,21H,5-6H2,1-4H3 |
InChI-Schlüssel |
TXDRSZMXAGPBLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


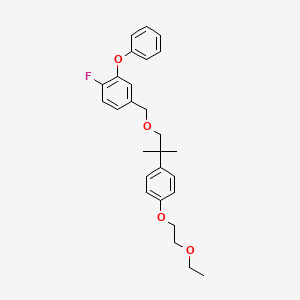

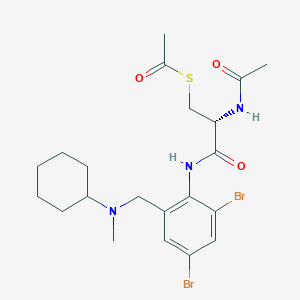
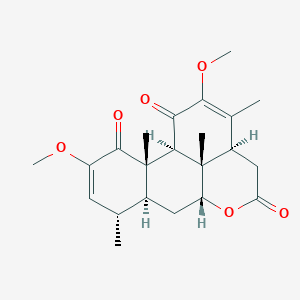
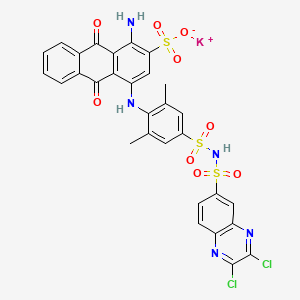
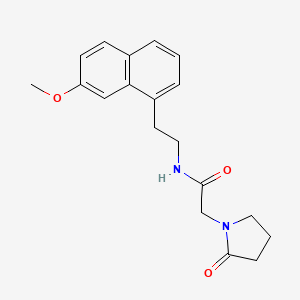
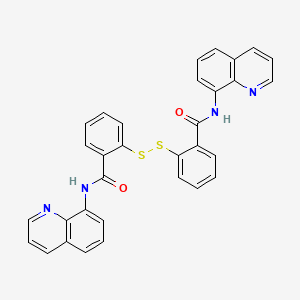
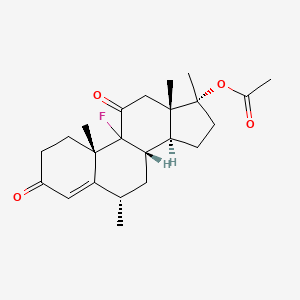
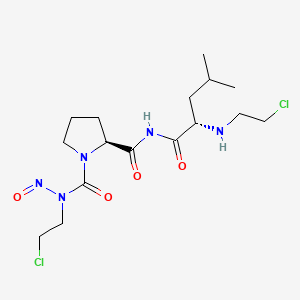
![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)

